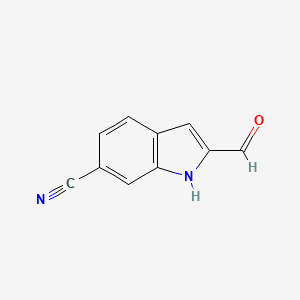

2-Formyl-1H-indole-6-carbonitrile

Description

Positioning within the Indole (B1671886) Alkaloid and Indole Scaffold Research Landscape

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous scaffold in a vast array of naturally occurring and synthetic compounds. creative-proteomics.comnih.gov Indole alkaloids, a major class of these compounds, are secondary metabolites found in plants and are recognized for their nitrogen-containing, basic properties that often lead to pharmacological activity. nih.gov The indole core is a key structural motif in many biologically active compounds and drugs, including those with anti-inflammatory, anticancer, and antihypertensive properties. beilstein-journals.org

2-Formyl-1H-indole-6-carbonitrile belongs to the family of indole derivatives. While not a naturally occurring alkaloid itself, its indole framework makes it a significant player in the field of medicinal chemistry and materials science. nih.govbiosynth.com Researchers utilize such substituted indoles as versatile intermediates to construct more elaborate molecules with potential therapeutic applications. nih.govbiosynth.com The presence of reactive functional groups on the indole scaffold allows for a wide range of chemical transformations, making it a valuable tool for drug discovery and the development of novel organic materials. nih.gov

Significance of the Formyl and Nitrile Functional Groups in Synthetic Strategy and Chemical Properties

The chemical reactivity and utility of this compound are largely dictated by its two functional groups: the formyl (-CHO) group at the 2-position and the nitrile (-CN) group at the 6-position.

The formyl group is a versatile handle for a variety of chemical reactions. It can undergo:

Oxidation to a carboxylic acid, yielding 1H-indole-2-carboxylic acid-6-carbonitrile.

Reduction to a hydroxymethyl group, forming (6-cyano-1H-indol-2-yl)methanol.

Condensation reactions , such as the aldol (B89426) condensation, with active methylene (B1212753) compounds to create new carbon-carbon bonds. nih.gov For example, formyl indole derivatives can react with thiobarbituric acid in an aldol condensation. nih.gov

Reductive amination to introduce nitrogen-containing substituents.

The nitrile group also offers a range of synthetic possibilities:

Hydrolysis to a carboxylic acid (1H-indole-6-carboxylic acid) or an amide (1H-indole-6-carboxamide).

Reduction to a primary amine (aminomethyl group).

Cyclization reactions , where the nitrile can participate in the formation of new heterocyclic rings. nih.gov

Organometallic additions , where Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis. nih.gov

The presence of both of these groups on the same indole scaffold allows for selective and sequential transformations, providing a strategic advantage in the synthesis of complex target molecules. The electron-withdrawing nature of both the formyl and nitrile groups also influences the electronic properties of the indole ring, affecting its reactivity in electrophilic substitution reactions. bhu.ac.in

Historical Context and Evolution of Research on Related Indole Derivatives

The story of indole chemistry began in the 19th century with the investigation of the dye indigo. chemeurope.comwikipedia.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole. chemeurope.comwikipedia.org A few years later, in 1869, he proposed the currently accepted chemical structure for indole. chemeurope.com The development of synthetic methods for creating substituted indoles soon followed, with one of the most notable being the Fischer indole synthesis, developed in 1883 by Emil Fischer. creative-proteomics.combhu.ac.inchemeurope.com This method remains a cornerstone for synthesizing indoles with substituents at the 2- and/or 3-positions. wikipedia.org

Throughout the 20th century, interest in indoles surged as their presence in crucial biological molecules like the amino acid tryptophan and various alkaloids was discovered. creative-proteomics.comchemeurope.comwikipedia.org This led to the development of numerous other indole syntheses, including the Madelung, Reissert, and Leimgruber-Batcho methods, each offering different advantages for accessing various substituted indoles. biosynth.combhu.ac.inchemeurope.com The Leimgruber-Batcho synthesis, in particular, has become popular in the pharmaceutical industry for its efficiency in producing specifically substituted indoles. wikipedia.org

Research into indole derivatives has continuously evolved, driven by the quest for new pharmaceuticals and functional materials. beilstein-journals.org The introduction of functional groups like formyl and nitrile moieties onto the indole scaffold has been a key strategy for expanding the chemical diversity and utility of this important heterocyclic system. nih.govnih.gov

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and structurally similar compounds primarily focuses on its application as a versatile building block in organic synthesis. Researchers are exploring its use in the creation of:

Novel Heterocyclic Systems: The reactive formyl and nitrile groups can be utilized in cyclization reactions to construct more complex, fused heterocyclic structures. These new scaffolds are often screened for potential biological activity.

Medicinal Chemistry Analogs: The indole nucleus is a well-established "privileged scaffold" in drug discovery. nih.gov By modifying the formyl and nitrile groups of this compound, chemists can generate libraries of new compounds for biological screening against various disease targets. For instance, indole-2-carboxylic acid derivatives have been investigated as potential HIV-1 integrase inhibitors. nih.govrsc.org

Functional Materials: The electronic properties of the indole ring, modulated by the electron-withdrawing substituents, make it a candidate for incorporation into organic electronic materials, such as fluorescent probes or organic light-emitting diodes (OLEDs).

The development of new, efficient synthetic methods to access this compound and its derivatives is also an active area of research. This includes the use of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to introduce further diversity into the indole scaffold. nih.govorganic-chemistry.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 104291-63-6 | C10H6N2O | 170.17 |

| 1H-Indole-6-carbonitrile | C9H6N2 | 142.16 | |

| 6-Formyl-1H-indole-2-carbonitrile | 2092433-83-3 | C10H6N2O | 170.17 |

| 6-Formyl-1H-indole-2-carboxylic acid | C10H7NO3 | 189.17 | |

| 5-Formyl-1H-pyrrole-2-carboxylic acid | C6H5NO3 | 139.11 | |

| 2-Formyl pyrrole | 1003-29-8 | C5H5NO | 95.10 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-formyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRGVNQOBGZODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544010 | |

| Record name | 2-Formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-63-6 | |

| Record name | 2-Formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Formyl 1h Indole 6 Carbonitrile

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. fiveable.meyoutube.comyoutube.comucoz.com For 2-Formyl-1H-indole-6-carbonitrile, the key disconnections involve the sequential removal of its functional groups and the deconstruction of the indole (B1671886) scaffold itself.

The primary retrosynthetic disconnections are:

C2-Formyl Group: This group can be installed late in the synthesis via a formylation reaction on a pre-existing indole-6-carbonitrile core. This is a common strategy as the C2 position of indoles can be selectively functionalized.

C6-Carbonitrile Group: The carbonitrile can be introduced onto the benzene (B151609) ring of the indole nucleus through methods like nucleophilic substitution or transition-metal-catalyzed cyanation of a corresponding 6-haloindole.

Indole Ring: The indole core itself can be disconnected through several established named reactions. The choice of disconnection depends on the availability of substituted precursors. Common strategies include the Fischer, Bischler, or Larock indole syntheses. nih.gov

A plausible retrosynthetic pathway would start by disconnecting the C2-formyl group, leading back to 1H-indole-6-carbonitrile. Subsequently, the C6-carbonitrile is disconnected, suggesting a precursor such as 6-bromo-1H-indole. Finally, disconnection of the indole ring could lead to a substituted aniline (B41778) derivative, which serves as a readily available starting material.

Precursor Synthesis and Scaffold Assembly

The assembly of this compound is a multi-step process involving the construction of the core structure followed by the precise introduction of the required functional groups.

Construction of the Indole Core

The formation of the indole ring is a foundational step. Numerous methods have been developed for indole synthesis. nih.gov One of the most classic and versatile methods is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. nih.gov For the synthesis of a 6-substituted indole, a 4-substituted phenylhydrazine (B124118) would be a key starting material. For instance, (4-bromophenyl)hydrazine (B1265515) could be condensed with pyruvate (B1213749) to eventually form ethyl 6-bromo-1H-indole-2-carboxylate, a versatile intermediate.

Introduction of the Carbonitrile Moiety at the C6 Position

With the indole scaffold in hand, the next strategic step is the introduction of the carbonitrile group at the C6 position. A highly effective method for this transformation is the palladium-catalyzed cyanation of a 6-haloindole, such as 6-bromo-1H-indole. nih.govnih.gov This cross-coupling reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source. While traditional sources like KCN or Zn(CN)₂ are effective, recent advancements have introduced less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov This method offers high functional group tolerance and generally proceeds under milder conditions than classical methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

The reaction transforms the 6-haloindole into 1H-indole-6-carbonitrile, a direct precursor to the final target molecule. nih.govsigmaaldrich.comstenutz.eu

Formylation at the C2 Position via Chemoselective Approaches

The final step in the synthesis is the introduction of the formyl group at the C2 position of the 1H-indole-6-carbonitrile intermediate. While indoles typically undergo electrophilic substitution at the more electron-rich C3 position, specific conditions can favor C2 functionalization. researchgate.net

One common approach for C2-formylation involves a two-step sequence starting with N-protection of the indole, followed by lithiation at the C2 position using a strong base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting 2-lithioindole intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the 2-formylindole after deprotection.

A more direct and widely used method for formylating electron-rich aromatic rings is the Vilsmeier-Haack reaction . acs.orgorgchemres.orgacs.orgresearchgate.netniscpr.res.in While this reaction classically formylates indoles at the C3 position, modifications and the electronic nature of the existing substituents can influence the regioselectivity. acs.orgniscpr.res.in For certain substituted indoles, C2-formylation can be achieved. For example, directing groups on the indole nitrogen can steer the formylation to the C2 position. A study on the synthesis of indole-2-carboxylic acid derivatives showed that a formyl group could be easily added at the C3 position via a Vilsmeier-Haack reaction due to the electron-withdrawing effect of a C2 carbonyl group. rsc.org This highlights the importance of the substrate's electronic properties in determining the reaction's outcome.

Transition-Metal Catalyzed Synthesis Routes

Transition-metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis, offering efficient and selective ways to form C-C and C-N bonds. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are crucial for synthesizing functionalized indoles. nih.govresearchgate.netnih.gov As mentioned previously, the cyanation of 6-haloindoles is a prime example of a palladium-catalyzed cross-coupling reaction. This method provides a reliable route to the key intermediate, 1H-indole-6-carbonitrile.

Below is a table summarizing a general procedure for this type of reaction, highlighting the key components and conditions.

| Parameter | Description | Reference |

| Substrate | 6-Bromo-1H-indole or 6-Chloro-1H-indole | nih.govnih.gov |

| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (non-toxic alternative) or Zn(CN)₂ | nih.govmit.edu |

| Catalyst | Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | nih.gov |

| Ligand | Phosphine ligand (e.g., Buchwald ligands) | nih.gov |

| Solvent | Typically a mixture of an organic solvent (e.g., dioxane) and water | nih.govmit.edu |

| Temperature | Varies, can range from room temperature to 100 °C | nih.govmit.edu |

This catalytic approach avoids the harsh conditions and stoichiometric heavy metal waste associated with older methods, making it a more practical and environmentally conscious choice for industrial and academic labs. nih.gov The versatility of palladium catalysis also extends to the construction of the indole ring itself, as seen in the Larock and Buchwald-Hartwig modifications of the Fischer indole synthesis, which utilize palladium to forge key C-N bonds. nih.govorganic-chemistry.org

Copper-Catalyzed Cyanylation and Formylation

While a direct one-pot copper-catalyzed reaction for the simultaneous cyanylation and formylation of an indole precursor to yield this compound is not extensively documented, the principles of copper-catalyzed cross-coupling reactions are highly relevant. A plausible synthetic route would involve the use of a pre-functionalized indole, such as a 6-halo-1H-indole-2-carbaldehyde. In this scenario, a copper-catalyzed cyanation would be a key step.

Copper(I) cyanide is a common and effective reagent for the conversion of aryl halides to aryl nitriles in what is known as the Rosenmund-von Braun reaction. The reaction typically requires high temperatures and polar solvents like DMF or DMSO.

Hypothetical Copper-Catalyzed Cyanylation Step:

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 6-Bromo-1H-indole-2-carbaldehyde | CuCN | - | DMF | 150-200 | Moderate to Good |

| 6-Iodo-1H-indole-2-carbaldehyde | CuCN | - | Pyridine (B92270) | 150-200 | Moderate to Good |

It is important to note that the formyl group at the C2 position might need protection during this step to prevent side reactions, depending on the specific reaction conditions.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules. For the synthesis of this compound, C-H functionalization can be envisioned for the introduction of the formyl group.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles like indoles. organic-chemistry.orgwikipedia.org Typically, this reaction occurs at the C3 position due to the high electron density at this site. niscpr.res.inorgsyn.org However, if the C3 position is blocked, formylation can be directed to the C2 position. For a starting material like 1H-indole-6-carbonitrile, initial formylation would likely occur at C3.

More advanced and regioselective methods are therefore required. A recent study has shown that boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the C-H formylation of indoles at various positions, including C2, using trimethyl orthoformate as the formylating agent. acs.org This method is highly practical and scalable.

Another C-H functionalization approach involves palladium catalysis. Direct C2-cyanation of indoles using K₄[Fe(CN)₆] as the cyanating agent has been achieved through Pd-catalyzed C-H bond activation. nih.gov A potential strategy could therefore involve the direct C2-cyanation of 1H-indole-6-carbonitrile, although the directing effects of the C6-cyano group would need to be considered.

Alternatively, a palladium-catalyzed cyanation of a 6-halo-1H-indole-2-carbaldehyde precursor is a well-established C-H functionalization strategy for the introduction of the nitrile group onto an aromatic ring. researchgate.netorganic-chemistry.orgnih.govmit.edu A mild and efficient method utilizes zinc cyanide (Zn(CN)₂) as the cyanide source in aqueous media at low temperatures. organic-chemistry.org

Plausible C-H Functionalization-Based Synthesis:

| Step | Starting Material | Reagents | Catalyst | Key Transformation |

| 1 | 1H-Indole-6-carbonitrile | Trimethyl orthoformate, BF₃·OEt₂ | Boron Trifluoride | C2-Formylation |

| 2 | 6-Bromo-1H-indole-2-carbaldehyde | K₄[Fe(CN)₆] or Zn(CN)₂ | Palladium complex | C6-Cyanylation |

Organocatalytic and Biocatalytic Approaches to Synthesis

Organocatalysis and biocatalysis represent frontiers in asymmetric synthesis, offering environmentally benign alternatives to metal-based catalysts. While specific organocatalytic or biocatalytic methods for the direct synthesis of this compound are not yet prevalent in the literature, the principles of these fields suggest potential future applications.

Organocatalytic strategies have been successfully employed in the asymmetric functionalization of indole derivatives. rsc.orgeurekaselect.com For instance, chiral phosphoric acids have been used to catalyze the enantioselective Fischer indole synthesis, yielding chiral indole derivatives. sciencedaily.com One could envision the development of an organocatalytic formylation or cyanation reaction that proceeds with high regioselectivity for the desired positions on the indole scaffold.

Biocatalysis, using enzymes or whole microorganisms, offers unparalleled selectivity under mild conditions. Enzymes such as monooxygenases could potentially be engineered to hydroxylate the indole ring at specific positions, which could then be further functionalized to the desired formyl or cyano groups. While this remains a prospective approach, the rapid advancements in enzyme engineering hold promise for the future development of biocatalytic routes to complex indole derivatives.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. For the synthesis of this compound, several green strategies can be implemented.

Solvent-Free and Aqueous Medium Reactions

The use of greener solvents or solvent-free conditions can significantly reduce the environmental impact of a synthesis. youtube.com Reactions in aqueous media are particularly attractive due to the low cost, non-flammability, and low toxicity of water. Palladium-catalyzed cyanation of aryl halides has been successfully performed in aqueous solvent systems. organic-chemistry.org Iron-catalyzed C-H alkylation of indoles has been reported to proceed under solvent-free conditions or in the presence of a green solvent like 2-MeTHF. rsc.org The development of similar solvent-free or aqueous methods for the formylation and cyanation steps in the synthesis of this compound would be a significant green advancement.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred. C-H functionalization strategies are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgorganic-chemistry.org

For the synthesis of this compound, employing direct C-H formylation and cyanation would maximize atom economy and minimize the generation of stoichiometric byproducts.

Comparison of Atom Economy for Cyanylation:

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Rosenmund-von Braun | 6-Bromo-1H-indole-2-carbaldehyde + CuCN | This compound | CuBr | Lower |

| Pd-catalyzed C-H Cyanation | 1H-Indole-2-carbaldehyde + HCN source | This compound | H₂ | Higher |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. mdpi.comucsb.edunih.gov The synthesis of indole derivatives has been successfully translated to continuous flow processes. uc.ptresearchgate.net

A multi-step continuous flow synthesis of this compound could be designed by immobilizing reagents and catalysts in packed-bed reactors. For example, a flow process could involve the following sequence:

Formylation: Passing a solution of 1H-indole-6-carbonitrile through a heated reactor containing an immobilized formylating agent or catalyst.

Purification: In-line purification to remove excess reagents and byproducts.

Cyanylation: Introducing the purified intermediate into a second reactor containing an immobilized cyanation catalyst.

Final Purification: A final in-line purification step to isolate the pure this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Formyl 1h Indole 6 Carbonitrile

Reactions at the Formyl Group

The aldehyde functionality at the C2 position of the indole (B1671886) is a versatile handle for various chemical modifications.

Wittig Reaction: The formyl group readily undergoes the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For 2-Formyl-1H-indole-6-carbonitrile, this provides a pathway to α,β-unsaturated products. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active hydrogen compound contains a C-H bond that can be deprotonated by the catalyst, leading to the formation of a new carbon-carbon bond. sigmaaldrich.com This is followed by a dehydration step to yield the final product. wikipedia.org The Knoevenagel condensation is a key step in the synthesis of various biologically active indole derivatives. amazonaws.comsciensage.info

Aldol Reaction: While specific examples with this compound are not prevalent in the searched literature, the formyl group is, in principle, susceptible to aldol-type reactions. This would involve the reaction with an enolate or enol to form a β-hydroxy aldehyde, which could subsequently dehydrate.

| Reaction | Reagent(s) | Product Type |

| Wittig Reaction | Triphenyl phosphonium ylide (Wittig reagent) | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound, basic catalyst | α,β-unsaturated compound |

| Aldol Reaction | Enolate or enol | β-hydroxy aldehyde |

Oxidation: The formyl group can be oxidized to a carboxylic acid. While specific oxidizing agents for this compound were not detailed in the provided search results, general methods for aldehyde oxidation, such as using potassium permanganate (B83412) or potassium dichromate, could be applicable. researchgate.net The resulting 6-cyano-1H-indole-2-carboxylic acid is a key intermediate for further derivatization. rsc.org

Reduction: The formyl group can be reduced to a hydroxymethyl group. researchgate.net This transformation can be achieved using various reducing agents. For instance, the Meerwein-Ponndorf-Verley reaction, which employs isopropanolic aluminum, has been used to reduce a similar indole derivative. rsc.org

The formyl group serves as a precursor for various other functional groups. For example, it can be converted into an oxime by reaction with hydroxylamine. vanderbilt.edu These oximes can then be dehydrated to regenerate a nitrile, although this would be a redundant transformation in this specific molecule. More usefully, the formyl group can be used in reductive amination reactions to introduce amine functionalities.

Reactions at the Nitrile Group

The nitrile group at the C6 position offers another site for chemical modification, primarily through hydrolysis and reduction.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comlibretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with a base like sodium hydroxide (B78521) solution initially produces the carboxylate salt and ammonia (B1221849). libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Partial hydrolysis of the nitrile can lead to the formation of an amide. lumenlearning.com This can often be achieved under controlled acidic or basic conditions. lumenlearning.com

The nitrile group can be reduced to a primary amine. wikipedia.orgchemguide.co.uk This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukyoutube.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. chemguide.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org This process can sometimes lead to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Diisobutylaluminium Hydride (DIBAL-H): This reagent can be used to reduce nitriles to aldehydes, which would be an interesting transformation for this molecule, potentially leading to a diformyl indole derivative. youtube.comyoutube.com

| Reaction | Reagent(s) | Product |

| Acid Hydrolysis | Dilute acid (e.g., HCl), heat | Carboxylic acid |

| Alkaline Hydrolysis | Base (e.g., NaOH), heat, then acid workup | Carboxylic acid |

| Partial Hydrolysis | Controlled acid or base | Amide |

| Reduction | LiAlH₄ or Catalytic Hydrogenation (H₂/catalyst) | Primary amine |

| Reduction | DIBAL-H | Aldehyde |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic systems. In the context of indoles, the C2-C3 double bond can participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. For this compound, the electron-withdrawing nature of the formyl group at the 2-position deactivates the C2-C3 double bond towards electrophilic attack, which is a feature of many cycloaddition reactions. However, dearomative [3+2] cycloaddition reactions of 3-substituted indoles with various dipolarophiles have been reported to yield highly functionalized indoline (B122111) frameworks. nih.govresearchgate.net

In a potential [3+2] cycloaddition involving this compound, the indole would act as the 2π component. The reaction with a suitable 1,3-dipole, such as a nitrile oxide, azide, or nitrone, would lead to the formation of a five-membered heterocyclic ring fused to the indole core. The regioselectivity of such a reaction would be governed by the electronic and steric influences of the substituents on both the indole and the 1,3-dipole. It is anticipated that the reaction would proceed via a concerted or stepwise mechanism, potentially leading to dearomatization of the indole ring to form a substituted indoline. nih.govresearchgate.net

Table 1: Predicted [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Predicted Product |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline-fused indoline |

| Azide (R-N₃) | Triazoline-fused indoline |

| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine-fused indoline |

It is important to note that while these reactions are theoretically possible, the specific conditions required and the yields of the products would need to be determined empirically. The presence of the electron-withdrawing formyl group might necessitate harsher reaction conditions or the use of highly reactive 1,3-dipoles.

Pinner Reaction and Related Transformations

The Pinner reaction is a classic organic transformation that involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.orgnrochemistry.com These salts are versatile intermediates that can be subsequently hydrolyzed to esters, or reacted with ammonia or amines to yield amidines. wikipedia.orgnrochemistry.com

For this compound, the Pinner reaction would selectively target the carbonitrile group at the 6-position. The reaction is typically carried out by bubbling dry hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol. organic-chemistry.org Lewis acids can also promote this transformation. nih.govd-nb.info The electron-withdrawing nature of the indole ring and the 2-formyl group may influence the reactivity of the 6-carbonitrile group. Generally, electron-poor nitriles are good electrophiles and can be susceptible to this reaction. wikipedia.org

The mechanism involves the protonation of the nitrile nitrogen by the strong acid, which activates the carbon of the nitrile for nucleophilic attack by the alcohol. The resulting imidate hydrochloride can then be isolated or converted in situ to the desired product.

Table 2: Potential Products from the Pinner Reaction of this compound

| Reagent | Intermediate | Final Product |

| R'OH, HCl | 2-Formyl-1H-indole-6-carboximidate hydrochloride | 2-Formyl-1H-indole-6-carboxylate (ester) |

| R'OH, HCl; then NH₃ | 2-Formyl-1H-indole-6-carboximidate hydrochloride | 2-Formyl-1H-indole-6-carboxamidine |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring

The indole nucleus is generally electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C3 position. However, the presence of a strong electron-withdrawing group at the C2 position, such as the formyl group in this compound, significantly deactivates the pyrrole (B145914) ring towards electrophilic attack. In related systems like 1H-indole-2-carbonitriles, electrophilic substitution, such as iodination, has been shown to occur at the C3 position, albeit likely requiring more forcing conditions than for an unsubstituted indole. mdpi.com Therefore, it is predicted that electrophilic substitution on this compound, if successful, would also occur at the C3 position.

Conversely, the electron-deficient nature of the indole ring in this compound, imparted by both the 2-formyl and 6-carbonitrile groups, makes it a candidate for nucleophilic aromatic substitution (SNA_r). Research on 1-methoxy-6-nitroindole-3-carbaldehyde has demonstrated that this electron-poor indole derivative can undergo nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jpdoi.org By analogy, it is plausible that under suitable conditions with a strong nucleophile, this compound could undergo nucleophilic attack, potentially at the C2 or C7 positions of the indole ring. The outcome would be highly dependent on the nature of the nucleophile and the reaction conditions.

N-H Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is a nucleophilic center and can be readily functionalized through various reactions.

Alkylation and Acylation Reactions

N-alkylation of indoles is a common transformation and can be achieved using a variety of alkylating agents in the presence of a base. For this compound, the acidity of the N-H proton is increased due to the electron-withdrawing nature of the substituents, facilitating its deprotonation. A range of bases, from alkali metal hydroxides and carbonates to stronger bases like sodium hydride, can be employed. The resulting indolide anion can then react with alkyl halides, sulfates, or other electrophiles to afford N-alkylated products. researchgate.netnih.gov

N-acylation can be similarly achieved using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine.

Table 3: Representative N-H Functionalization Reactions

| Reaction Type | Reagent | Base | Predicted Product |

| N-Alkylation | Methyl iodide | K₂CO₃ | 2-Formyl-1-methyl-1H-indole-6-carbonitrile |

| N-Alkylation | Benzyl bromide | NaH | 1-Benzyl-2-formyl-1H-indole-6-carbonitrile |

| N-Acylation | Acetyl chloride | Pyridine | 1-Acetyl-2-formyl-1H-indole-6-carbonitrile |

Mitsunobu Reactions

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of indoles using an alcohol as the alkylating agent. organic-chemistry.orgwikipedia.org The reaction proceeds via the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The indole N-H, being sufficiently acidic (pKa ≈ 17), can act as the nucleophile in this reaction. organic-chemistry.orgcommonorganicchemistry.com This method is particularly useful for the introduction of secondary alkyl groups and proceeds with inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgnih.gov The application of the Mitsunobu reaction to this compound would provide a versatile route to a variety of N-substituted derivatives.

Pericyclic Reactions and Rearrangements Involving the Indole Scaffold

Pericyclic reactions, which proceed through a cyclic transition state, are fundamental in organic chemistry. The Fischer indole synthesis, a cornerstone of indole chemistry, famously involves a youtube.comyoutube.com-sigmatropic rearrangement as a key step in the formation of the indole ring. youtube.com While this is a synthetic route to indoles rather than a reaction of a pre-formed indole, it highlights the propensity of indole-related structures to participate in such transformations.

In terms of reactions of the indole scaffold itself, certain pericyclic reactions can be envisaged. For example, the C2-C3 double bond could potentially act as a dienophile in a Diels-Alder reaction with a highly reactive diene, although this is generally difficult with simple indoles due to the aromaticity of the pyrrole ring. The electron-withdrawing substituents in this compound would further deactivate the dienophilic character of this bond.

Rearrangements involving the indole scaffold are also known. For instance, the cycloisomerization of 2-alkynylanilides to form 3-substituted indoles can proceed through a 1,2-carbon migration, which is a type of sigmatropic rearrangement. acs.org While specific pericyclic reactions or rearrangements of this compound are not documented, its unique electronic structure could potentially enable novel transformations under thermal or photochemical conditions. Further research would be necessary to explore these possibilities.

Photoinduced and Electrochemical Transformations

The presence of the indole nucleus, a known photoactive heterocycle, and the electron-withdrawing formyl and nitrile groups, suggests that this compound is a candidate for a variety of photoinduced and electrochemical reactions.

While specific studies on the photochemistry of this compound are not extensively documented, the behavior of related indole derivatives provides a framework for predicting its reactivity. The UV-induced oxidation of 2-(1′H-indol-2′-yl)- researchgate.netacs.orgnaphthyridine in the presence of air, for instance, leads to the formation of oxidized products, suggesting that similar photo-oxidative pathways could be accessible to this compound. rsc.org The reaction mechanism for such transformations can involve either the interaction with singlet oxygen generated by the excited indole moiety or the direct reaction of the excited state with ground-state oxygen. rsc.org

Furthermore, photoinduced electron transfer (SET) processes are common in indole chemistry. For example, the photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indole proceeds via the formation of a radical anion upon reaction with an amine reductant. nih.gov This suggests that under suitable conditions with an electron donor, the excited state of this compound could undergo reduction, initiating a cascade of radical reactions. The electron-withdrawing nature of the formyl and nitrile groups would likely influence the electron transfer dynamics.

Intramolecular photocycloadditions are another possibility. For instance, intramolecular [2+2] photocycloaddition has been observed in indole derivatives, proceeding through a triplet excited state. nih.gov The specific substitution pattern of this compound would determine the feasibility and outcome of such intramolecular reactions.

The electrochemical behavior of indoles has been a subject of considerable investigation, with both oxidation and reduction processes being utilized for synthesis and functionalization. The electrochemical oxidation of N-acyl indoles in the presence of nucleophiles can lead to dearomatization and the formation of 2,3-difunctionalized indolines. chemrxiv.org This proceeds through the formation of a radical cation intermediate. It is plausible that this compound could undergo a similar electrochemical oxidation, with the formyl and nitrile groups influencing the stability and subsequent reactivity of the radical cation.

Conversely, electrochemical reduction of indole derivatives can also lead to valuable transformations. For instance, the electrochemical synthesis of 3-formylindoles has been achieved through the decarboxylation of glyoxylic acid, showcasing the utility of electrochemical methods in modifying the indole core. acs.org While this specific reaction is for formylation, it highlights the potential for electrochemical control over the reactivity of the indole ring system.

A summary of potential photoinduced and electrochemical transformations is presented in Table 1.

Table 1: Potential Photoinduced and Electrochemical Transformations of this compound

| Transformation Type | Potential Reaction | Plausible Mechanism |

|---|---|---|

| Photoinduced | Photo-oxidation | Reaction with singlet oxygen or ground-state oxygen |

| Photo-reduction | Single Electron Transfer (SET) from a donor | |

| Intramolecular Cycloaddition | Formation of a triplet diradical intermediate | |

| Electrochemical | Oxidative Dearomatization | Formation of a radical cation intermediate |

| Reductive Functionalization | Electron transfer to the indole nucleus |

Detailed Kinetic and Thermodynamic Studies of Key Reactions

A quantitative understanding of the reactions of this compound requires detailed kinetic and thermodynamic data. While specific data for this molecule is scarce, studies on related systems offer valuable insights.

The kinetics of nucleophilic addition to the formyl group at the C2 position is a key aspect of the reactivity of this compound. The rate of nucleophilic attack on carbonyls is influenced by both electronic and steric factors. masterorganicchemistry.com The electron-withdrawing nature of the indole ring and the C6-nitrile group would be expected to enhance the electrophilicity of the formyl carbon, thereby increasing the rate of nucleophilic addition compared to a simple alkyl aldehyde.

Kinetic studies on the addition of nucleophiles to α,β-unsaturated thiol esters have shown that reaction rates are pH-dependent and can be subject to buffer catalysis, indicating the involvement of proton transfer in the rate-determining step. nih.gov Similar complexities could be anticipated in the reactions of this compound, particularly in protic solvents.

In the context of electrophilic substitution on the indole ring, kinetic studies have been instrumental in quantifying the nucleophilicity of various indole derivatives. rsc.org The presence of the electron-withdrawing formyl and nitrile groups in this compound would significantly deactivate the indole ring towards electrophilic attack compared to unsubstituted indole.

The thermodynamics of reactions involving this compound determine the position of equilibrium and the relative stability of reactants and products. For instance, in conjugate addition reactions, the competition between 1,2- and 1,4-addition is under thermodynamic control when weak bases are used as nucleophiles, with the 1,4-adduct often being the more stable product. libretexts.org

Table 2 provides a hypothetical overview of kinetic and thermodynamic parameters for a key reaction of this compound, based on trends observed for similar compounds.

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Addition of a Generic Nucleophile (Nu⁻) to this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Constant (k) | 1.5 x 10⁻² M⁻¹s⁻¹ | Indicates a moderately fast reaction at room temperature. |

| Activation Energy (Ea) | 55 kJ/mol | Represents the energy barrier for the reaction. |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | Exothermic reaction, favoring product formation. |

| Gibbs Free Energy of Reaction (ΔG) | -30 kJ/mol | Spontaneous reaction under standard conditions. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general principles of organic reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating the intricate details of reaction mechanisms and the structures of transient species like transition states.

DFT calculations can provide a detailed picture of the electronic distribution within this compound. The electron-withdrawing formyl group at C2 and the nitrile group at C6 are expected to significantly influence the electron density of the indole ring. This will affect the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining its reactivity in both photoinduced and ground-state reactions. For instance, the LUMO is likely to be localized on the formyl group and the indole ring, making these sites susceptible to nucleophilic attack and electrochemical reduction.

Investigations into the excited state dynamics of indole have revealed the involvement of multiple electronic states (¹Lₐ, ¹Lₑ, and ¹πσ*) in its relaxation pathways. nih.gov Computational modeling of the excited states of this compound would be essential to understand its photophysical and photochemical behavior, including the potential for intersystem crossing to the triplet state.

DFT calculations can be employed to map the potential energy surfaces of reactions involving this compound, allowing for the identification of intermediates and the calculation of transition state energies. For example, in the context of photoinduced reactions, computational studies have been used to support proposed radical-anion decomposition pathways in the reductive cyclization of indole derivatives. nih.gov

Similarly, for ground-state reactions such as nucleophilic addition to the formyl group, DFT can be used to model the transition state and calculate the activation barrier. This would provide a quantitative measure of the reaction's feasibility and allow for a comparison of the reactivity of this compound with other aldehydes.

Table 3 presents a summary of the types of computational insights that can be gained for this molecule.

Table 3: Application of Computational Methods to this compound

| Computational Method | Information Gained | Relevance |

|---|---|---|

| DFT Geometry Optimization | Ground and excited state geometries | Understanding structural changes upon excitation or reaction. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO and LUMO energy and distribution | Predicting sites of electrophilic and nucleophilic attack. |

| Time-Dependent DFT (TD-DFT) | Excited state energies and properties | Elucidating photophysical and photochemical behavior. |

| Transition State (TS) Searching | Structures and energies of transition states | Determining reaction mechanisms and activation barriers. |

Advanced Spectroscopic and Structural Elucidation of 2 Formyl 1h Indole 6 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The analysis of 2-Formyl-1H-indole-6-carbonitrile by ¹H NMR spectroscopy provides foundational data for its structural confirmation.

In a thesis from La Trobe University, the compound was characterized, yielding specific chemical shifts that correspond to the protons in the molecule. latrobe.edu.au The reported ¹H NMR data, recorded in DMSO-d₆ at 400 MHz, confirms the presence of the indole (B1671886), formyl, and aromatic protons.

Based on the reported data, the following assignments can be made:

δ 12.49 (broad singlet, 1H): This downfield signal is characteristic of the indole N-H proton.

δ 9.99 (singlet, 1H): This signal corresponds to the aldehyde proton of the formyl group at the C2 position.

δ 8.16 (singlet, 1H): Aromatic proton at the C7 position.

δ 7.89 (doublet, J = 8.4 Hz, 1H): Aromatic proton at the C4 position.

δ 7.76 (doublet, J = 8.4 Hz, 1H): Aromatic proton at the C5 position.

δ 7.64 (singlet, 1H): Proton at the C3 position of the indole ring.

This data is summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 12.49 | br s | 1H | N-H | |

| 9.99 | s | 1H | CHO | |

| 8.16 | s | 1H | H-7 | |

| 7.89 | d | 1H | 8.4 | H-4 |

| 7.76 | d | 1H | 8.4 | H-5 |

| 7.64 | s | 1H | H-3 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment and Stereochemistry

Specific experimental data for 2D NMR analyses (COSY, HSQC, HMBC, NOESY) of this compound are not available in the public literature. Such analyses would be required for the unambiguous assignment of all proton and carbon signals and to confirm through-bond and through-space correlations.

Solid-State NMR for Polymorphic and Crystal Structure Analysis

There is no available information regarding the analysis of this compound using solid-state NMR spectroscopy. This technique would be necessary to study the compound in its solid form, providing insights into potential polymorphism and the crystalline structure.

Single Crystal X-ray Diffraction Analysis

A crystallographic study of this compound has not been reported in the searched literature. Therefore, no experimental data on its molecular conformation, crystal packing, or intermolecular interactions can be provided.

Molecular Conformation and Crystal Packing

Information on the precise three-dimensional arrangement of the molecule and how it packs within a crystal lattice is unavailable.

Intermolecular Interactions and Hydrogen Bonding Networks

Without crystal structure data, a detailed analysis of the hydrogen bonding and other intermolecular forces that govern the supramolecular assembly is not possible.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

While predicted mass spectrometry data exists, detailed experimental high-resolution mass spectrometry (HRMS) studies and fragmentation pathway analyses for this compound are not documented. HRMS would be essential to confirm the elemental composition with high accuracy, and a fragmentation study would elucidate how the molecule breaks apart under mass spectrometric conditions, providing further structural confirmation. Predicted adducts from mass spectrometry are available from chemical databases. ambeed.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Conformational Isomers

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information about the functional groups present in a molecule and can offer insights into its conformational landscape. Although a published, peer-reviewed spectrum for this compound is not available, the expected vibrational signatures can be deduced from its structure and comparison with analogous compounds.

The primary functional groups in this compound are the indole N-H group, the aromatic ring system, the aldehyde (formyl) group (C=O), and the nitrile group (C≡N). Each of these will produce characteristic bands in the IR and Raman spectra.

N-H Stretching: The indole N-H bond is expected to show a stretching vibration in the region of 3400-3300 cm⁻¹. In the solid state, this band is often broadened due to intermolecular hydrogen bonding. For a control indole sample, this peak has been observed at 3406 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch is expected as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Nitrile (C≡N) Stretching: The nitrile group is one of the most characteristic infrared absorbers, exhibiting a sharp, strong band in the 2260-2220 cm⁻¹ region. In a study of an indeno quinoxaline (B1680401) derivative, this mode was observed at 2239 cm⁻¹ in the IR spectrum and 2240 cm⁻¹ in the Raman spectrum. mdpi.com

Carbonyl (C=O) Stretching: The formyl group's C=O stretch is a strong band, typically found between 1740-1680 cm⁻¹. Its exact position is sensitive to electronic effects; conjugation with the indole ring is expected to lower the frequency.

C=C and C-C Stretching: Aromatic C=C stretching vibrations from the indole ring are expected in the 1625-1430 cm⁻¹ range. mdpi.com For indole itself, these have been reported at 1577 cm⁻¹ and 1508 cm⁻¹, with C-C ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. nih.gov

Conformational isomers could arise from the rotation of the formyl group relative to the indole ring (syn- and anti-conformers). These different conformations would likely result in small but measurable shifts in the vibrational frequencies, particularly for the C=O and C-H aldehydic stretches, which could potentially be resolved in high-resolution spectra or through matrix isolation studies.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3400 - 3300 | Medium, often broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to weak |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak to medium |

| Nitrile C≡N | Stretch | 2260 - 2220 | Strong, sharp |

| Carbonyl C=O | Stretch | 1740 - 1680 | Strong |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and is fundamental to understanding its color, photostability, and fluorescence properties. The UV-Vis absorption spectrum of this compound would be dominated by the extended π-conjugated system of the indole nucleus, further influenced by the electron-withdrawing formyl and nitrile groups.

Indole itself exhibits characteristic absorption bands around 200-220 nm and 260-290 nm, corresponding to π→π* transitions. sigmaaldrich.com For instance, 1H-indole-2,3-dione shows absorption peaks at 208 nm, 242 nm, and 302 nm, which are attributed to π→π* transitions of the aromatic system and carbonyl groups. researchgate.net The introduction of the formyl and nitrile groups to the indole scaffold is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

Fluorescence is a common feature of many indole derivatives. metu.edu.trnih.gov The emission properties are highly sensitive to the nature and position of substituents as well as the local environment. Cyano-substituted tryptophans, for example, are used as fluorescent probes to investigate protein environments. nih.gov It is plausible that this compound would also exhibit fluorescence. The excitation wavelength would correspond to its main absorption bands, and the emission would occur at a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would be key parameters in defining its photophysical behavior. However, some indole derivatives show fluorescence quenching due to aggregation or other de-excitation pathways. researchgate.net

Table 2: Predicted Electronic Absorption Properties for this compound

| Transition Type | Expected Absorption Region (nm) | Chromophore |

|---|---|---|

| π→π* | 200 - 240 | Indole Ring System |

| π→π* | 270 - 320 | Extended Conjugated System |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the structural elucidation of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, through a reaction at the N-1 position with a chiral substituent or by synthesis of a chiral derivative, these techniques would become indispensable.

For a chiral derivative of this compound, CD spectroscopy could be used to:

Determine Absolute Configuration: By comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods, the absolute stereochemistry of a chiral center could be established. nih.gov

Monitor Chiral Recognition: CD is highly sensitive to changes in molecular conformation upon binding. It has been used to study the assembly of chiral host-guest structures, for instance, in the recognition of chiral amines. nih.govmatrix-fine-chemicals.com

Analyze Conformational Changes: The sign and intensity of CD signals (Cotton effects) are directly related to the three-dimensional arrangement of the chromophores, making it a powerful tool for conformational analysis.

The use of ORD provides complementary information and is particularly useful for measuring optical rotation at wavelengths away from absorption bands. nist.govbldpharm.com

Advanced hyphenated techniques (e.g., GC-MS/MS, LC-NMR) for trace analysis and complex mixture characterization

For the analysis of this compound, particularly in complex matrices such as synthetic reaction mixtures or biological samples, hyphenated analytical techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Given its structure, this compound would likely be amenable to GC analysis, possibly after derivatization of the N-H group to enhance volatility. The mass spectrum would serve as a chemical fingerprint. Electron ionization (EI) would likely lead to characteristic fragmentation patterns, including ions corresponding to the loss of the formyl group (M-29), the cyano group (M-26), and cleavage of the indole ring. Tandem mass spectrometry (MS/MS) could be employed for even greater specificity and for quantitative analysis in complex mixtures by monitoring specific parent-to-daughter ion transitions.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a formidable technique for the unequivocal identification of components in a mixture without the need for prior isolation. An LC system would first separate the components of a mixture containing this compound. The eluent corresponding to the peak of interest would then be directed into an NMR spectrometer. This would allow for the acquisition of ¹H and ¹³C NMR spectra of the compound in solution, providing definitive structural information and confirming its identity within the mixture. This is particularly valuable for distinguishing between isomers, which may have identical mass spectra.

Computational and Theoretical Investigations of 2 Formyl 1h Indole 6 Carbonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For 2-Formyl-1H-indole-6-carbonitrile, such studies would provide a foundational understanding of its structure, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. A key aspect of the conformational analysis would be the orientation of the formyl group at the C2 position relative to the indole (B1671886) ring. Due to the potential for rotational freedom around the C2-CHO bond, multiple conformers may exist, and their relative energies would need to be calculated to identify the global minimum.

As of the latest literature review, specific studies detailing the optimized geometry and conformational analysis of this compound are not publicly available. However, based on general principles of indole chemistry, the indole ring system is expected to be largely planar.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| Monoisotopic Mass | 170.04802 Da |

Table 1: Basic Molecular Properties of this compound. Data sourced from PubChem. biocompare.comuni.lu

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals in this compound would reveal its electrophilic and nucleophilic sites. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Reactivity indices such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, would further quantify the molecule's reactive nature.

Currently, there are no published studies that specifically report the FMO analysis or reactivity indices for this compound.

Electrostatic Potential Maps and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atom of the formyl group and the nitrogen atom of the cyano group, indicating their nucleophilic character. Positive potential (blue) would be expected around the formyl proton and the N-H proton of the indole ring, signifying their electrophilic nature.

Analysis of the charge distribution, for instance through Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom, offering deeper insight into the molecule's polarity and potential for intermolecular interactions.

Specific ESP maps and detailed charge distribution analyses for this compound are not available in the current scientific literature.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing insights into its solution-phase dynamics and how it interacts with surrounding solvent molecules. For this compound, MD simulations could elucidate its solvation shell structure, diffusion characteristics, and the nature of intermolecular interactions, such as hydrogen bonding with protic solvents.

No studies employing molecular dynamics simulations to investigate the solution-phase behavior of this compound have been reported to date.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Calculating the ¹H and ¹³C NMR chemical shifts of this compound would aid in the interpretation of its experimental NMR spectra, helping to assign the signals to specific atoms in the molecule.

Vibrational Frequencies: The prediction of the infrared (IR) spectrum through the calculation of vibrational frequencies would help in identifying the characteristic vibrational modes of the functional groups, such as the C=O stretch of the formyl group and the C≡N stretch of the nitrile group.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding UV-Vis absorption maxima (λmax), providing information about the molecule's electronic structure and color.

At present, there is a lack of published theoretical predictions for the spectroscopic parameters of this compound.

Theoretical Studies of Reaction Energetics and Mechanisms

Computational chemistry is invaluable for investigating the mechanisms and energetics of chemical reactions. For this compound, theoretical studies could explore various reactions, such as:

Nucleophilic addition to the formyl group: Investigating the reaction pathways and activation energies for the addition of various nucleophiles.

Reactions involving the cyano group: Studying its hydrolysis, reduction, or participation in cycloaddition reactions.

Electrophilic substitution on the indole ring: Determining the preferred sites of substitution and the corresponding reaction barriers.

Such studies would provide a detailed, atomistic understanding of the reactivity of this molecule and could guide the design of new synthetic routes. However, no theoretical investigations into the reaction energetics and mechanisms of this compound have been documented in the scientific literature.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no published QSPR or QSAR studies specifically focused on this compound.

QSAR models are mathematical models that aim to relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new or untested compounds. For indole derivatives, QSAR studies have been performed to explore their potential as anticancer agents, antimicrobials, and inhibitors of various enzymes. These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a set of related indole compounds and then using statistical methods to build a predictive model.

However, a literature search did not yield any studies that have developed QSPR or QSAR models using this compound as a scaffold or as part of a training set.

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Quantum Theory of Atoms in Molecules (QTAIM))

Detailed advanced bonding analyses, such as NBO and QTAIM, for this compound are not available in the current scientific literature.

NBO analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized, Lewis-like picture of bonding that is intuitive to chemists. QTAIM, on the other hand, is a method that defines atoms and bonds based on the topology of the electron density, offering insights into the nature of atomic and molecular interactions.

While these methods are frequently applied to various organic molecules to understand their electronic structure and reactivity, no specific NBO or QTAIM studies have been published for this compound. Such an analysis would be valuable for understanding the electronic effects of the formyl and cyano substituents on the indole ring.

In Silico Screening and Virtual Library Design for Derivatives

There is no evidence of in silico screening or the design of virtual libraries based on the this compound scaffold in the reviewed literature.

In silico screening and virtual library design are crucial components of modern drug discovery. These computational techniques allow for the rapid screening of large numbers of virtual compounds against a biological target, helping to identify potential lead molecules for further development. The design of a virtual library around the this compound core would involve systematically modifying its structure to explore a wide range of chemical space and predict the properties of the resulting derivatives.

Although the synthesis of this compound has been reported in the context of creating libraries of related compounds, specific computational studies detailing the design and in silico screening of a virtual library based on this particular molecule are not publicly available.

Future Research Directions and Unresolved Challenges for 2 Formyl 1h Indole 6 Carbonitrile

Development of More Sustainable and Economical Synthetic Pathways

Current synthetic routes to 2-Formyl-1H-indole-6-carbonitrile, such as the oxidation of the corresponding alcohol with manganese dioxide, are effective at a lab scale but present challenges in terms of atom economy and waste generation. latrobe.edu.au The development of greener and more cost-effective methods is a critical future endeavor.

Key areas for research include:

Catalytic C-H Functionalization: Direct formylation of an indole-6-carbonitrile precursor would be an ideal atom-economical approach. Research into selective catalysts for this transformation is a promising avenue.

Green Oxidants: Replacing stoichiometric heavy metal oxidants with catalytic systems that utilize molecular oxygen or hydrogen peroxide as the terminal oxidant would significantly improve the environmental footprint of the synthesis. For instance, iodine-catalyzed oxidation in DMSO has emerged as a greener alternative for related transformations. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.govmdpi.com Developing a flow process for this compound could lead to higher throughput and more consistent product quality, which is crucial for industrial applications. nih.govmdpi.com This approach often allows for reactions to be performed under high-temperature and pressure conditions safely, drastically reducing reaction times. mdpi.com

Biocatalysis: The use of enzymes to perform selective oxidations on the indole (B1671886) core could offer an exceptionally green and highly selective synthetic route.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Current Method (e.g., MnO2 Oxidation) | Established reliability | Poor atom economy, stoichiometric metal waste |

| Catalytic C-H Formylation | High atom economy, reduced steps | Catalyst development, regioselectivity control |

| Green Oxidation (e.g., O2/Catalyst) | Environmentally benign, low cost | Catalyst stability and efficiency |

| Flow Chemistry | Scalability, safety, reproducibility | Initial reactor setup costs, process optimization |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering, substrate scope |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is largely dictated by the interplay between the electron-rich indole nucleus and the electron-withdrawing formyl and nitrile groups. While classical reactions of the aldehyde are expected, future research should delve into more unconventional transformations.

Photoredox Catalysis: This rapidly expanding field of organic synthesis could unlock new reaction pathways. nih.govrsc.orgacs.org For instance, visible-light-induced photoredox catalysis could be used to generate radical intermediates from this compound, enabling novel C-C and C-heteroatom bond formations that are inaccessible through traditional methods. nih.govnih.gov The direct cyanomethylation of indoles has been achieved using this approach, suggesting the potential for further functionalization. acs.org

Cycloaddition Reactions: The indole core can participate in various cycloaddition reactions to construct complex polycyclic systems. acs.orgnih.govnih.govacs.org Exploring the participation of this compound in dearomative [3+2] and [4+3] cycloadditions, or as a dienophile in Diels-Alder reactions, could lead to the rapid synthesis of novel molecular scaffolds with potential biological activity. acs.orgnih.govnih.govacs.org The electron-withdrawing groups on the benzene (B151609) ring are expected to significantly influence the regioselectivity of these transformations.

Indolyne Generation: The generation of an "indolyne" intermediate from a suitably substituted precursor related to this compound would provide a powerful method for introducing nucleophiles to the benzenoid ring, a traditionally challenging transformation. nih.govacs.org Computational studies have been instrumental in predicting the regioselectivity of nucleophilic additions to indolynes, which would be crucial for planning such synthetic routes. nih.govacs.org

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of the indole scaffold make it an attractive component for advanced materials. sjp.ac.lkkoreascience.kr The presence of both a hydrogen-bond donor (N-H), a hydrogen-bond acceptor (formyl group), and a polar nitrile group in this compound makes it a particularly interesting candidate for applications in materials science and nanotechnology.

Chemosensors: Indole derivatives have shown significant promise as fluorescent and colorimetric chemosensors for detecting various ions. sjp.ac.lkkoreascience.krspectroscopyonline.comnih.govacs.org The combination of the indole N-H proton and the formyl group in this compound provides a perfect binding pocket for anions like fluoride, which could induce a colorimetric or fluorescent response through a deprotonation or hydrogen-bonding mechanism. spectroscopyonline.comacs.org Similarly, the nitrogen and oxygen atoms could coordinate with metal cations, making it a potential sensor for environmentally or biologically important metals like Cu²⁺. sjp.ac.lk

Organic Electronics: The extended π-system of the indole ring is a common feature in organic semiconductors. While the electron-withdrawing groups in this compound may decrease its electron-donating ability, it could be used as an electron-accepting building block in the design of novel organic electronic materials.

Functional Polymers and MOFs: The bifunctional nature of this molecule (formyl and nitrile groups) allows for its potential incorporation into polymers or metal-organic frameworks (MOFs). This could lead to materials with tailored porosity, catalytic activity, or sensing capabilities.

Application of Artificial Intelligence and Machine Learning in Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. francis-press.combeilstein-journals.orgbeilstein-journals.orgresearchgate.netchemrxiv.org These tools can be applied to accelerate the development and application of this compound.

Synthesis Planning: Retrosynthesis software can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying more sustainable or economical pathways that have not yet been considered by human chemists. beilstein-journals.org

Reaction Optimization: ML algorithms can be used to predict the optimal conditions (catalyst, solvent, temperature, etc.) for the synthesis of this compound, minimizing the number of experiments required and improving yields. francis-press.combeilstein-journals.orgresearchgate.net Studies have already demonstrated the use of ML to predict the energy barriers and selectivity of C-H activation reactions on indoles. francis-press.com

Property Prediction: QSAR (Quantitative Structure-Activity Relationship) models and other predictive algorithms can be used to forecast the biological activity, material properties, or toxicity of novel derivatives of this compound before they are synthesized. nih.govmdpi.comacs.org This in silico screening can help prioritize synthetic targets and reduce the cost and time of drug discovery and materials development.

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis Planning | Discovery of novel, more efficient synthetic routes. |

| Reaction Condition Optimization | Increased yield, reduced waste, and faster process development. |

| Property Prediction (QSAR) | Prioritization of high-potential derivatives for synthesis and testing. |

| Data Mining | Uncovering hidden relationships in existing chemical data to guide new research. |

Addressing Scalability and Industrial Production Challenges

Transitioning a synthetic route from the laboratory bench to industrial-scale production presents a unique set of challenges. For this compound to be widely used, its synthesis must be scalable, safe, and cost-effective.

Process Intensification: As mentioned, flow chemistry is a key technology for process intensification. researchgate.netnih.govmdpi.com It allows for better heat management, improved safety with hazardous reagents, and the potential for automated, on-demand production. nih.gov

Reagent and Catalyst Cost: The cost of starting materials, reagents, and catalysts is a major factor in industrial production. Future research should focus on using cheaper and more abundant starting materials and developing highly efficient catalysts that can be used at low loadings and recycled.

Purification: Chromatographic purification, common in lab-scale synthesis, is often not viable on an industrial scale. latrobe.edu.au Developing scalable purification methods, such as crystallization or distillation, will be essential for the cost-effective production of high-purity this compound.

Interdisciplinary Research Opportunities and Collaborations

The full potential of this compound can only be realized through collaboration between different scientific disciplines.